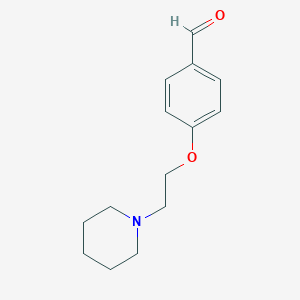

4-(2-(Piperidin-1-il)etoxi)benzaldehído

Descripción general

Descripción

The compound is involved in numerous chemical reactions and studies, often as a part of complex syntheses or as a target molecule for the development of pharmaceutical agents. Its relevance spans across different aspects of chemistry, including catalysis, molecular structure elucidation, and the exploration of its chemical and physical properties.

Synthesis Analysis

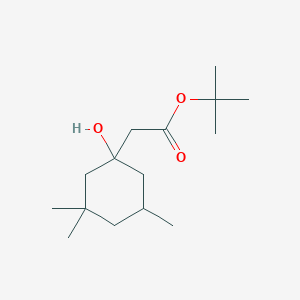

The synthesis of related compounds often involves catalytic processes and reactions with other chemical agents. For instance, 2-Piperidino-1,1,2-triphenylethanol has been used as a catalyst for the enantioselective arylation of aldehydes, highlighting the potential synthetic routes that could involve or be adapted for 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde (Fontes et al., 2004).

Molecular Structure Analysis

Research on compounds with similar structures, such as 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, provides insights into the molecular conformation, showing that the piperazine ring adopts a chair conformation, and highlights the importance of dihedral angles in the molecular structure (Faizi et al., 2016).

Aplicaciones Científicas De Investigación

Aplicaciones farmacológicas

4-(2-(Piperidin-1-il)etoxi)benzaldehído es un derivado de piperidina, que es una clase importante de compuestos en farmacología debido a su presencia en varios productos farmacéuticos . Son conocidos por su actividad biológica y se utilizan en la síntesis de numerosos fármacos. Este compuesto, en particular, puede estar involucrado en la síntesis de moléculas con posibles efectos antidepresivos .

Síntesis orgánica

En química orgánica, este compuesto puede servir como precursor o intermedio en la síntesis de moléculas más complejas. Su estructura es adecuada para reacciones que pueden conducir a la formación de varias piperidinas sustituidas, que son valiosas en química medicinal .

Química medicinal

La parte de piperidina es una característica común en los compuestos medicinales. This compound podría utilizarse para desarrollar nuevos compuestos con posibles aplicaciones terapéuticas, como agentes antiinflamatorios o antagonistas del receptor NMDA .

Neurociencia

Los derivados de piperidina, incluido this compound, se pueden utilizar en la investigación de neurociencia. Pueden estar involucrados en el estudio de los transportadores de monoaminas, que son cruciales para la recaptación de neurotransmisores en el cerebro.

Bioquímica

En bioquímica, este compuesto podría utilizarse en el estudio de procesos bioquímicos, como las reacciones catalizadas por enzimas. También podría utilizarse para sintetizar fluoróforos para monitorear procesos de polimerización .

Ciencia de materiales

This compound se puede utilizar en la ciencia de materiales para la síntesis de nuevos materiales con propiedades específicas. Sus derivados podrían utilizarse como bloques de construcción para crear materiales funcionales con posibles aplicaciones en diversas industrias .

Propiedades

IUPAC Name |

4-(2-piperidin-1-ylethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c16-12-13-4-6-14(7-5-13)17-11-10-15-8-2-1-3-9-15/h4-7,12H,1-3,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLJTEXCGGSJJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458003 | |

| Record name | 4-[2-(Piperidin-1-yl)ethoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26815-04-3 | |

| Record name | 4-[2-(Piperidin-1-yl)ethoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

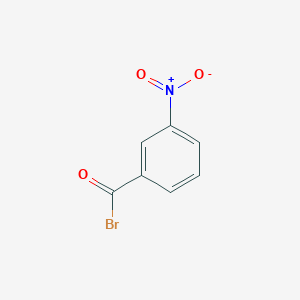

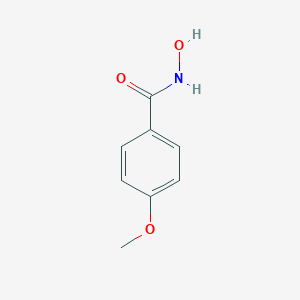

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B79480.png)